N-(5-((4-(2-(3-chloro-4-(2-chloroethoxy)-5-cyanophenyl)propan-2-yl)phenyl)ethynyl)pyrimidin-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ET516 is a potent inhibitor of the androgen receptor, specifically targeting liquid-liquid phase separation of the androgen receptor. This compound has shown significant efficacy in inhibiting the proliferation and tumor growth of prostate cancer cells expressing androgen receptor-resistant mutants .
準備方法
The synthetic route for ET516 involves several key steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for ET516 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
化学反応の分析
ET516 undergoes several types of chemical reactions, including:
Oxidation: ET516 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ET516 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
ET516 has a wide range of scientific research applications, including:
作用機序
ET516 exerts its effects by specifically disrupting the liquid-liquid phase separation of the androgen receptor. This disruption prevents the formation of androgen receptor condensates, effectively suppressing androgen receptor transcriptional activity. The compound binds to the N-terminal domain of the androgen receptor, inhibiting its ability to form liquid-like condensates and thereby reducing tumor growth in prostate cancer cells expressing androgen receptor-resistant mutants .
類似化合物との比較
ET516 is unique in its ability to specifically target the liquid-liquid phase separation of the androgen receptor. Similar compounds include:
Enzalutamide: Another androgen receptor inhibitor, but it does not target liquid-liquid phase separation.
Bicalutamide: An antiandrogen that blocks androgen receptor activity but does not disrupt liquid condensates.
Hydroxyflutamide: Similar to bicalutamide, it inhibits androgen receptor activity without affecting liquid-liquid phase separation.
ET516 stands out due to its specific mechanism of action, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C25H22Cl2N4O3S |
---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
N-[5-[2-[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenyl]ethynyl]pyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C25H22Cl2N4O3S/c1-25(2,21-12-19(14-28)23(22(27)13-21)34-11-10-26)20-8-6-17(7-9-20)4-5-18-15-29-24(30-16-18)31-35(3,32)33/h6-9,12-13,15-16H,10-11H2,1-3H3,(H,29,30,31) |
InChIキー |
KNUXMQQPYYHTJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C#CC2=CN=C(N=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。